Dequalinium chloride

概要

説明

デクアリニウムクロリドは、第4級アンモニウムカチオンおよびボラアンフィフィルであり、一般的に塩化物塩として市販されています。 それは、幅広い抗菌および抗真菌特性のために、防腐剤および消毒剤として広く使用されています 。 この化合物は、口、喉、膣の感染症の治療における有効性で知られています .

準備方法

化学反応の分析

反応の種類

デクアリニウムクロリドは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

デクアリニウム臭化物: 塩化物イオンを臭化物で置換することで形成されます.

デクアリニウムヨウ化物: 塩化物イオンをヨウ化物で置換することで形成されます.

科学的研究の応用

Antimicrobial Applications

Dequalinium chloride is primarily recognized for its effectiveness against a range of pathogens, including bacteria, fungi, and protozoa. Its applications include:

- Bacterial Vaginosis Treatment : Clinical trials have demonstrated that this compound is as effective as metronidazole for treating bacterial vaginosis. In a randomized trial involving 151 patients, this compound showed a clinical cure rate of 92.8%, comparable to 93.2% for metronidazole, with better tolerability reported by patients .

- Vulvovaginal Infections : this compound is also used for treating various vulvovaginal infections, showing safety and efficacy in multiple studies . It has been found particularly beneficial for patients with recalcitrant infections that do not respond to standard treatments .

- Sore Throat Lozenges : The compound serves as an active ingredient in lozenges designed to alleviate sore throat symptoms, leveraging its antimicrobial properties to combat infections in the oral cavity .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Recalcitrant Trichomonas Treatment : An 18-year-old female patient with persistent trichomoniasis was successfully treated with this compound after failing multiple standard therapies. This case highlights the compound's potential as a second-line treatment option for resistant infections .

- Clinical Trials on Efficacy : In a study involving over 3000 women treated with various formulations of this compound for vaginal infections, significant improvements were noted in clinical outcomes compared to placebo groups. The overall tolerability was rated highly by participants .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound compared to other common treatments for bacterial vaginosis:

| Treatment | Clinical Cure Rate (%) | Tolerability Rating (%) | Adverse Events |

|---|---|---|---|

| This compound | 92.8 | 60 | Lower than metronidazole |

| Metronidazole | 93.2 | 38.9 | Higher adverse events reported |

作用機序

デクアリニウムクロリドは、細菌細胞の透過性を高めることでその効果を発揮し、酵素活性の喪失とそれに続く細胞死につながります 。 それは、タンパク質キナーゼCの阻害とカルシウム活性化カリウムチャネルの調節など、複数の分子経路を標的としています 。 さらに、細菌のさまざまな多剤トランスポーターと転写調節因子と相互作用します .

類似の化合物との比較

デクアリニウムクロリドは、その幅広い活性と複数の分子標的のためにユニークです。類似の化合物には以下が含まれます。

クロルヘキシジン: 防腐剤として使用される別の第4級アンモニウム化合物.

ヘキセチジン: 防腐剤としての特性を持つフェニル誘導体.

ポビドンヨード: ハロゲンベースの防腐剤.

これらの化合物は、デクアリニウムクロリドといくつかの類似点を共有していますが、特定の分子標的と活性スペクトルが異なります。

類似化合物との比較

Dequalinium chloride is unique due to its broad-spectrum activity and multiple molecular targets. Similar compounds include:

Chlorhexidine: Another quaternary ammonium compound used as an antiseptic.

Hexetidine: A phenyl derivative with antiseptic properties.

Povidone-Iodine: A halogen-based antiseptic.

These compounds share some similarities with this compound but differ in their specific molecular targets and spectrum of activity.

特性

CAS番号 |

522-51-0 |

|---|---|

分子式 |

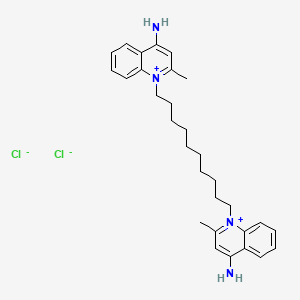

C30H40ClN4+ |

分子量 |

492.1 g/mol |

IUPAC名 |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;chloride |

InChI |

InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1 |

InChIキー |

IHLKQCODTQXANL-UHFFFAOYSA-O |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] |

正規SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-] |

外観 |

Solid powder |

Key on ui other cas no. |

522-51-0 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

6707-58-0 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, ] Dequalinium chloride interacts with the bacterial cytoplasmic membrane, disrupting cellular permeability and leading to protein denaturation. This disrupts vital cellular processes, ultimately causing bacterial death. It also interferes with ribosomal protein synthesis.

A: [, , ] Yes, this compound accumulates in mitochondria, particularly in carcinoma cells, and disrupts cellular energy production by inhibiting mitochondrial enzymes. This can lead to cell death.

A: [, ] this compound acts as a mitochondrial poison, primarily targeting carcinoma cells. It accumulates in their mitochondria and disrupts energy production, leading to cell death.

ANone: The molecular formula of this compound is C40H40Cl2N4. Its molecular weight is 627.67 g/mol.

A: [, ] Yes, researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and spectrophotometry to characterize this compound. NMR studies have been used to identify impurities in commercial samples []. Spectrophotometry, particularly in the UV-Vis range, is useful for quantitative analysis [, ].

ANone: this compound is not primarily known for its catalytic properties. Its applications primarily stem from its antimicrobial and potential anticancer activities.

ANone: The provided research does not offer detailed insights into computational studies or QSAR models for this compound.

A: [] Two quinolinium rings connected by a long bridging group are crucial for this compound's inhibitory activity. Modifications to these features could impact its potency and selectivity.

A: [] A long bridging group is necessary for optimal inhibition of electron transport activity. Shortening the bridge might reduce its ability to interact with its target.

A: this compound is commonly formulated as vaginal tablets [, , ]. While generally stable, specific formulation strategies might be employed to further enhance its stability, solubility, or bioavailability, though details are not provided in the research.

A: [, ] this compound exhibits low systemic absorption following vaginal administration, making it a suitable option for local treatment.

A: Researchers have utilized various methods to assess this compound's efficacy: * In vitro studies: Inhibition of bacterial growth [], assessment of effects on cancer cell lines [, , ]. * In vivo studies: Examining tumor growth inhibition in animal models [, , ]. * Clinical trials: Evaluating this compound's effectiveness in treating bacterial vaginosis and other vaginal infections [, , , , ].

A: [, ] this compound's multiple modes of action make the development of resistance less likely compared to traditional antibiotics.

A: this compound is generally considered safe for topical use [, , ]. It has a long history of clinical use, and serious adverse events are rare.

A: The provided research focuses on the topical application of this compound, particularly for vaginal infections [, , , , ]. Further research might explore targeted drug delivery strategies for other applications.

ANone: The research primarily focuses on the therapeutic aspects of this compound. While some studies mention monitoring treatment response through clinical and microbiological assessments, specific biomarkers are not extensively discussed.

A: High-performance liquid chromatography (HPLC) [, , , ] is widely used for the quantitative analysis of this compound in various formulations.

A: Researchers also utilize techniques like spectrophotometry [], microemulsion liquid chromatography [], and capillary electrophoresis [] to analyze this compound in different matrices.

ANone: The provided research does not offer specific insights into the environmental impact or degradation pathways of this compound.

A: [] Analytical methods for this compound, such as HPLC, undergo validation procedures to ensure accuracy, precision, and specificity.

A: [] this compound, as a pharmaceutical product, is subject to rigorous quality control measures during development, manufacturing, and distribution to maintain consistency, safety, and efficacy.

ANone: The research primarily focuses on this compound's antimicrobial and anticancer properties. Specific details regarding its immunogenicity or potential to elicit immunological responses are not elaborated upon.

ANone: The provided research does not offer specific information about this compound's interactions with drug transporters.

ANone: Specific interactions of this compound with drug-metabolizing enzymes are not extensively discussed in the research.

A: [, , , , ] Yes, alternatives for vaginal infections include metronidazole, clindamycin, and other antiseptics like povidone iodine. The choice of treatment depends on the specific infection, patient factors, and resistance patterns.

ANone: The provided research does not discuss specific strategies for recycling or waste management of this compound.

ANone: The research highlights the use of standard laboratory techniques and resources like cell cultures, animal models, and analytical instruments like HPLC for studying this compound.

A: [, ] this compound has been used as an antiseptic for over 50 years. Its potential as an anticancer agent and effectiveness against drug-resistant bacteria are more recent areas of research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。